molecular formula C6H10O4 B166149 Ethylidene diacetate CAS No. 542-10-9

Ethylidene diacetate

Cat. No. B166149
CAS RN: 542-10-9
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
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Description

Ethylidene diacetate is an organic compound with the formula (CH3CO2)2CHCH3 . It is a colorless low-melting solid and was once used as a precursor to vinyl acetate .


Synthesis Analysis

Ethylidene diacetate can be synthesized through the reaction of acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . Another synthetic method involves the carbonylation of methyl acetate . A direct hydrocarbonylation of methyl acetate to ethylidene diacetate has also been reported, using rhodium–palladium mixed catalysts with iodide and basic promoters .


Molecular Structure Analysis

The molecular formula of Ethylidene diacetate is C6H10O4 . Its average mass is 146.141 Da and its monoisotopic mass is 146.057907 Da .


Chemical Reactions Analysis

A major industrial route for the preparation of Ethylidene diacetate involves the reaction of acetaldehyde and acetic anhydride in the presence of a ferric chloride catalyst . It can be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid .


Physical And Chemical Properties Analysis

Ethylidene diacetate is a colorless low-melting solid . It has a density of 1.07 g/cm3 . Its melting point is 18.9 °C and its boiling point is 167–169 °C .

Scientific Research Applications

  • Synthesis of N-vinylamide Precursors : EDA reacts with formamide or acetamide to afford ethylidene bisamides and N-vinylamides, which are significant in chemical synthesis processes. For instance, using Sn(OAc)2 as a catalyst yields a high selectivity for the desired acetamide derivatives, demonstrating EDA's utility in specific chemical reactions (Rabasco & Waller, 1997).

  • Preparation from Dimethyl Ether, CO, and H2 : EDA can be prepared by reacting dimethyl ether, acetic acid, and syngas in the presence of a catalytic system. The process's efficiency is influenced by reaction conditions such as temperature, pressure, and CO/H2 molar ratio (Liu et al., 2010).

  • Hydrocarbonylation of Methyl Acetate : EDA is produced through the hydrocarbonylation of methyl acetate using rhodium–palladium mixed catalysts. This process has shown high conversion rates and yields, highlighting EDA's role in facilitating efficient chemical transformations (Kudo, Mori, & Sugita, 1985).

  • Mechanics and Kinetics in Preparation of Vinyl Acetate : The synthesis of ethylidene diacetate and its thermocracking reaction to vinyl acetate are critical in the preparation of vinyl acetate from C1 compounds like methanol and syngas. Research in this area includes exploring catalytic activities and reaction kinetics (Wang Yi-fei, 2004).

  • Vinyl Acetate Synthesis via Hydrocarboxylation : EDA is used in the synthesis of vinyl acetate, particularly through hydrocarboxylation reactions. Research in this area focuses on catalysts like Rh(PPh3)3Cl, which facilitate the transformation of vinyl acetate into ethylidene diacetate (Dzhemilev, Khusnutdinov, & Shchadneva, 1992).

Safety And Hazards

Ethylidene diacetate is highly flammable and its vapors may form explosive mixtures with air . It causes serious eye irritation and may cause drowsiness or dizziness . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Ethylidene diacetate once served as a precursor to vinyl acetate . It can be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid . This suggests potential applications in the production of vinyl acetate.

properties

IUPAC Name

1-acetyloxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O4
Record name ethylidene diacetate
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DSSTOX Substance ID

DTXSID1027188
Record name 1,1-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
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Product Name

Ethylidene diacetate

CAS RN

542-10-9, 66455-31-0
Record name Ethylidene diacetate
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Record name Ethylidene diacetate
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Synthesis routes and methods I

Procedure details

A 300-ml Fisher-Porter bottle was charged with 61.2 g (0.60 mol) of acetic anhydride, 0.3 g of a 5% palladium-on-carbon catalyst, and 0.8 g of acetyl chloride. The bottle was pressurized to 80-95 psig with hydrogen. After 4 hours at 90° C., a gas chromatographic analysis showed 18% conversion, with about equal amounts of ethylidene diacetate and acetic acid formed.
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Synthesis routes and methods II

Procedure details

The procedure of Example 9 was repeated except that 10 g of methyl bromide was used in place of methyl iodide and the reaction was effected for 6 hours. GC analysis showed that 0.212 g of vinyl acetate and 65.8 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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Synthesis routes and methods III

Procedure details

The procedure of Example 9 was repeated except that 10 g of calcium iodide was used in place of methyl iodide and the reaction was carried out for 6 hours. GC analysis showed that 0.083 g of vinyl acetate and 12.7 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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Synthesis routes and methods IV

Procedure details

The procedure of Example 9 was repeated except that 0.451 g of palladium chloride was used in place of palladium supported on activated carbon and the reaction was effected for 3 hours. GC analysis showed that 1.51 g of vinyl acetate and 32.1 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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Synthesis routes and methods V

Procedure details

The procedure of Example 9 was repeated except that 10 g of methyl chloride was used in place of methyl iodide and the reaction was effected for 6 hours. GC analysis showed that 0.116 g of vinyl acetate, and 43.3 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
430
Citations
GO Morrison, TPG Shaw - Transactions of The Electrochemical …, 1933 - iopscience.iop.org
The catalysts and conditions influencing the formation of vinyl acetate and ethylidene diacetate from the direct combination of acetylene with acetic acid were studied. The influence of …
Number of citations: 20 iopscience.iop.org
D Liu, X Huang, L Hu, D Fang, W Ying… - Journal of natural gas …, 2010 - Elsevier
… Ethylidene diacetate was prepared by reacting dimethyl ether, acetic acid and syngas in the … The selectivity of ethylidene diacetate increased with temperature, decreased with the CO/…
Number of citations: 11 www.sciencedirect.com
CC Coffin - Canadian Journal of Research, 1931 - cdnsciencepub.com
… This paper describes the experimental method and deals with the decomposition of ethylidene diacetate to acetaldehyde and acetic anhydride at temperatures of 220 to 268 C. and at …
Number of citations: 14 cdnsciencepub.com
JC Smith - The Journal of Physical Chemistry, 1942 - ACS Publications
… Both vinyl acetate and ethylidene diacetate are produced commercially in … ethylidene diacetate-acetic acid-water was determined by placing known mixtures of ethylidene diacetate and …
Number of citations: 7 pubs.acs.org
CC Coffin - Canadian Journal of Research, 1932 - cdnsciencepub.com
… in papers on the decomposition of ethylidene diacetate (2,3). … and the break up of ethylidene diacetate in particular has been … of two isomeric homologues of ethylidene diacetate, a'i2., …
Number of citations: 12 cdnsciencepub.com
JJ Rabasco, FJ Waller - Tetrahedron letters, 1997 - Elsevier
… In conclusion, we have found that ethylidene diacetate is an attractive starting material for the production of bisamide ethanes and N-vinylamides. Both stoichiometric base and catalytic …
Number of citations: 1 www.sciencedirect.com
RP Bell, B Lukianenko - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… of ethylidene diacetate have been … ethylidene diacetate does not involve preliminary decomposition into acetaldehyde and acetic anhydride. The decomposition of ethylidene diacetate …
Number of citations: 8 pubs.rsc.org
CC Coffin, JR Dacey… - Canadian Journal of …, 1937 - cdnsciencepub.com
… A study of the thermal decomposition of ethylidene diacetate homologues has been … Ethylidene dibutyrate at any temperature decomposes at the same rate as ethylidene diacetate. The …
Number of citations: 5 cdnsciencepub.com
RI Khusnutdinov, NA Shchadneva… - Russian journal of …, 2010 - Springer
… Abstract—A procedure has been developed for the synthesis of 1-acetyladamantane in 95% yield by reaction of 1-bromoadamantane with vinyl acetate or ethylidene diacetate in …
Number of citations: 7 link.springer.com
K Kudo, S Mori, N Sugita - Chemistry Letters, 1985 - journal.csj.jp
The direct hydrocarbonylation of methyl acetate to ethylidene diacetate by use of rhodium–… Conversion of methyl acetate up to 93% and yield to ethylidene diacetate as high as 68% …
Number of citations: 11 www.journal.csj.jp

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